
N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide, also known as CTAP, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure makes it an important tool for studying the physiological and biochemical effects of various substances.
Wirkmechanismus
N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide acts as a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. When opioids bind to this receptor, they activate a signaling pathway that leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the analgesic and euphoric effects of opioids. N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide blocks the binding of opioids to the mu-opioid receptor, thereby preventing the activation of this signaling pathway.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide has been shown to block the analgesic effects of opioids, as well as the development of tolerance and dependence. N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide has also been shown to reduce the rewarding effects of opioids, which may help to prevent relapse in individuals with opioid addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide is that it is a selective antagonist of the mu-opioid receptor, which means that it can be used to study the effects of opioids without interfering with other signaling pathways. However, one limitation of N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide is that it is not effective against all opioids. Some opioids, such as methadone, do not bind to the mu-opioid receptor and are therefore not affected by N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide. One area of interest is the use of N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide in the development of new treatments for opioid addiction. By blocking the mu-opioid receptor, N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide may be able to reduce the rewarding effects of opioids and prevent relapse in individuals with addiction. Another area of interest is the use of N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide in the study of other G protein-coupled receptors, such as the delta-opioid receptor and the kappa-opioid receptor. By understanding the mechanisms underlying these receptors, researchers may be able to develop new treatments for a variety of conditions, including pain, anxiety, and depression.
Conclusion:
In conclusion, N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide, or N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and selective antagonism of the mu-opioid receptor make it an important tool for studying the physiological and biochemical effects of various substances. While there are limitations to its use, N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide has many potential future directions for research and may hold promise for the development of new treatments for opioid addiction and other conditions.
Synthesemethoden
The synthesis of N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide involves several steps, including the reaction of 3-mercapto-1,2-thiazole with 2-methyl-4-phenoxybutyryl chloride, followed by the reaction with ammonia. The final product is obtained after purification and crystallization. The synthesis of N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide has been widely used in scientific research as a tool to study the physiological and biochemical effects of various substances. It is commonly used in animal models to investigate the effects of opioids, such as morphine and fentanyl. N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide acts as a selective antagonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. By blocking this receptor, N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide can help researchers understand the mechanisms underlying opioid addiction and tolerance.
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-methyl-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-13(7-9-20-14-5-3-2-4-6-14)15(19)18-16(11-17)8-10-21-12-16/h2-6,13H,7-10,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWIPZMNYIOTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)C(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004054.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3004055.png)
![1-(3-Hydroxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B3004057.png)
![2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B3004058.png)
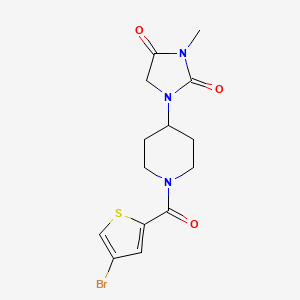
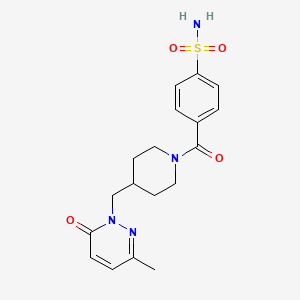
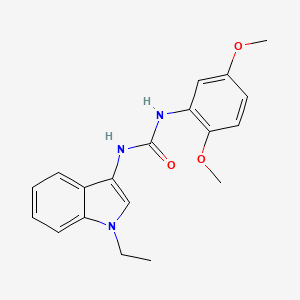
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3004065.png)
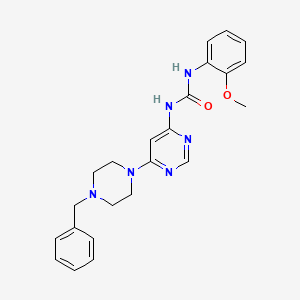
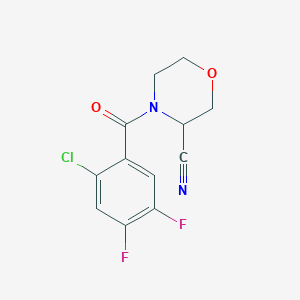
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide](/img/structure/B3004069.png)
![1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004073.png)
